

Application Notes and Protocols for In Vitro Evaluation of Tyk2-IN-15

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Compound of Interest

Compound Name: Tyk2-IN-15

Cat. No.: B15136287

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This document provides detailed protocols for the in vitro characterization of **Tyk2-IN-15**, a putative inhibitor of Tyrosine Kinase 2 (Tyk2). The provided methodologies cover both biochemical and cellular assays to determine the potency and mechanism of action of the compound.

Introduction to Tyk2

Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of several cytokines, including type I interferons (IFN- α/β), interleukin-6 (IL-6), IL-10, IL-12, and IL-23.[1][2] Upon cytokine binding to their receptors, Tyk2 is activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, leading to the transcription of target genes involved in inflammation and immune responses.[3] Dysregulation of the Tyk2 signaling pathway is associated with various autoimmune and inflammatory diseases such as psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD).[2][4][5] Consequently, selective inhibition of Tyk2 is a promising therapeutic strategy for these conditions.[2][6]

Recent advancements in Tyk2 inhibitor development have focused on allosteric inhibitors that target the pseudokinase (JH2) domain. This approach offers greater selectivity over other JAK family members, which share a highly conserved ATP-binding site in their catalytic (JH1)

domains.[2][6] This document outlines protocols to assess **Tyk2-IN-15**, assuming a potential allosteric mechanism of action.

Data Presentation

Table 1: Summary of In Vitro Assay Formats for Tyk2-IN-15 Evaluation

Assay Type	Assay Principle	Measures	Key Reagents	Typical Readout
Biochemical Binding Assay	Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)	Binding affinity (IC50, Kd) of Tyk2-IN-15 to the Tyk2 JH2 pseudokinase domain.	Recombinant Tyk2 JH2 protein, fluorescently labeled tracer, Europium-labeled antibody.	TR-FRET Ratio
Biochemical Kinase Assay	ADP-Glo™ Kinase Assay	Direct measurement of Tyk2 catalytic activity by quantifying ADP production.	Recombinant full-length Tyk2 enzyme, IRS1-tide substrate, ATP.	Luminescence
Cellular Phospho-STAT Assay	Flow Cytometry	Inhibition of cytokine-induced STAT phosphorylation in a cellular context.	Human PBMCs or specific cell line (e.g., Kit225), Cytokine (e.g., IL-12, IFN-α), Fluorochrome-conjugated phospho-STAT antibodies.	Median Fluorescence Intensity (MFI)

Experimental Protocols

Protocol 1: TR-FRET Based Biochemical Binding Assay for Tyk2 JH2 Domain

This protocol describes a competitive binding assay to determine the affinity of **Tyk2-IN-15** for the Tyk2 JH2 pseudokinase domain using a LanthaScreen® Eu Kinase Binding Assay format.

Materials:

- Recombinant Human Tyk2 JH2 Domain
- LanthaScreen® Eu-anti-GST Antibody
- Kinase Tracer 236
- 5X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- **Tyk2-IN-15** (and control compounds) dissolved in 100% DMSO
- 384-well low-volume white plates

Procedure:

- Reagent Preparation:
 - Prepare 1X Kinase Buffer by diluting the 5X stock with distilled H₂O.
 - Prepare a 3X compound solution by serially diluting **Tyk2-IN-15** in 1X Kinase Buffer. A 10-point, 4-fold dilution series starting from a high concentration (e.g., 100 µM) is recommended.
 - Prepare a 3X Kinase/Antibody solution by mixing the Tyk2 JH2 domain and Eu-anti-GST antibody in 1X Kinase Buffer.
 - Prepare a 3X Tracer solution in 1X Kinase Buffer. The optimal tracer concentration should be experimentally determined but is often near its K_d for the kinase.
- Assay Protocol:

- Add 5 μ L of the 3X compound solution to the wells of a 384-well plate.
- Add 5 μ L of the 3X Kinase/Antibody solution to each well.
- Add 5 μ L of the 3X Tracer solution to each well to initiate the binding reaction.
- Incubate the plate at room temperature for 60 minutes, protected from light.
- Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 615 nm.
- Data Analysis:
 - Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
 - Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
 - Fit the data using a sigmoidal dose-response curve with a variable slope to determine the IC50 value.

Protocol 2: Cellular Assay for Inhibition of IL-12-induced STAT4 Phosphorylation

This protocol outlines a method to assess the functional activity of **Tyk2-IN-15** in primary human immune cells by measuring the inhibition of Tyk2-dependent STAT4 phosphorylation.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum
- Recombinant Human IL-12
- **Tyk2-IN-15** (and control compounds) dissolved in 100% DMSO
- Fixation/Permeabilization buffers
- Fluorochrome-conjugated antibodies: anti-CD4, and anti-phospho-STAT4 (pY693)

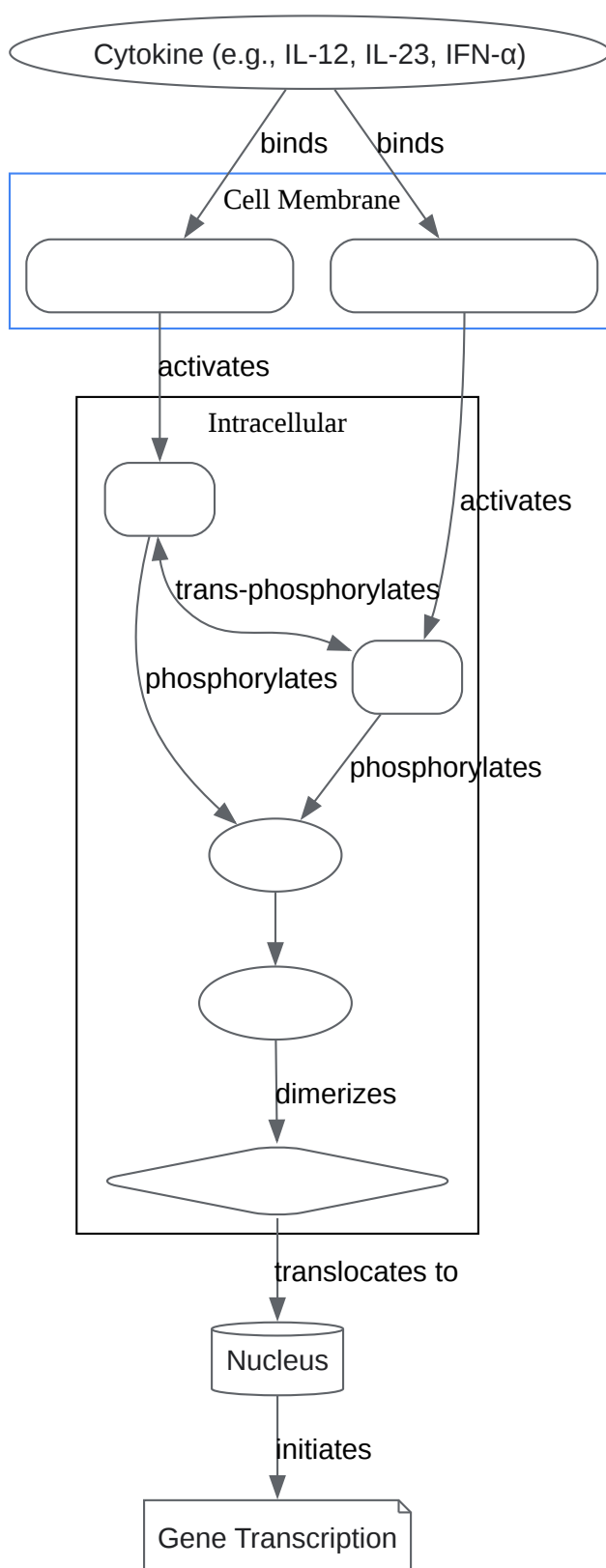
- 96-well U-bottom plates
- Flow cytometer

Procedure:

- Cell Preparation:
 - Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
 - Resuspend cells in culture medium at a concentration of 1×10^6 cells/mL.
- Compound Treatment and Stimulation:
 - Plate 100 μ L of the cell suspension into each well of a 96-well plate.
 - Prepare serial dilutions of **Tyk2-IN-15** in culture medium and add to the cells. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).
 - Incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator.
 - Stimulate the cells by adding recombinant human IL-12 to a final concentration of 10-20 ng/mL. Leave some wells unstimulated as a negative control.
 - Incubate for an additional 15-20 minutes at 37°C.
- Staining and Flow Cytometry:
 - Stop the stimulation by adding a fixation buffer.
 - Permeabilize the cells according to the manufacturer's protocol.
 - Stain the cells with fluorochrome-conjugated anti-CD4 and anti-phospho-STAT4 antibodies.
 - Wash the cells and resuspend in FACS buffer.
 - Acquire data on a flow cytometer, collecting events for at least 10,000 CD4⁺ T cells.

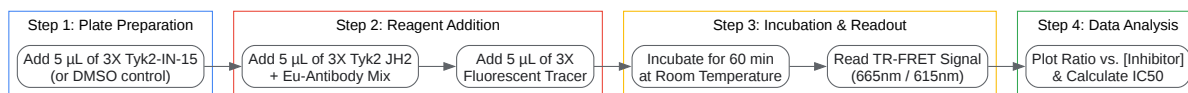
- Data Analysis:
 - Gate on the CD4+ T cell population.
 - Determine the Median Fluorescence Intensity (MFI) of the phospho-STAT4 signal for each condition.
 - Normalize the data to the stimulated (0% inhibition) and unstimulated (100% inhibition) controls.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Visualizations



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Caption: Tyk2 signaling pathway upon cytokine stimulation.



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Caption: Workflow for the **Tyk2-IN-15** TR-FRET binding assay.

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